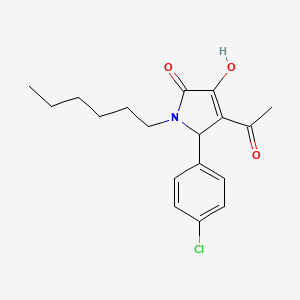
6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one, also known as NITD-008, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as an antiviral agent. This compound has been shown to exhibit potent activity against a range of viruses, including influenza, dengue, and Ebola virus.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one involves the inhibition of viral RNA synthesis. 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one targets the viral RNA polymerase, which is responsible for the replication of viral RNA. By inhibiting the activity of the viral RNA polymerase, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one prevents the virus from replicating and spreading to other cells.
Biochemical and Physiological Effects:
6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have minimal toxicity in vitro and in vivo studies. In addition, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one an attractive candidate for the development of new antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. However, one of the limitations of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is its high cost of synthesis, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research and development of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one. One direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new analogs of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one with improved antiviral activity and pharmacokinetic properties. Furthermore, the efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one against other viruses, such as coronaviruses, should be investigated. Finally, the safety and efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one in human clinical trials should be evaluated.
In conclusion, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is a synthetic compound with potent antiviral activity against a range of viruses. The compound has been extensively studied for its potential as an antiviral agent and has shown promising results in vitro and in vivo studies. Future research should focus on the optimization of the synthesis method, the development of new analogs, and the evaluation of safety and efficacy in human clinical trials. 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has the potential to become a valuable tool in the fight against viral infections.
Synthesis Methods
The synthesis of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one involves several steps, starting with the condensation of 2-cyclohexenone with 2-thiophenecarboxaldehyde to form the intermediate compound. This is followed by the nitration of the imidazole ring using nitric acid to yield the nitroimidazole intermediate. Finally, the two intermediates are coupled using palladium-catalyzed cross-coupling reaction to produce the final product, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one.
Scientific Research Applications
6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been extensively studied for its antiviral activity against a range of viruses. In vitro studies have shown that 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one exhibits potent activity against influenza A and B viruses, as well as dengue virus and Ebola virus. In vivo studies using animal models have also demonstrated the efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one in treating viral infections. Furthermore, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have a broad-spectrum antiviral activity, making it a promising candidate for the development of new antiviral drugs.
properties
IUPAC Name |
6-(4-nitroimidazol-1-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16-10-14(13-5-2-1-3-6-13)9-15(17-7-4-8-26-17)19(16)21-11-18(20-12-21)22(24)25/h1-8,10-12,15,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFUOIYANNQWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)

![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)